2-(3-(二氟甲基)-4-氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

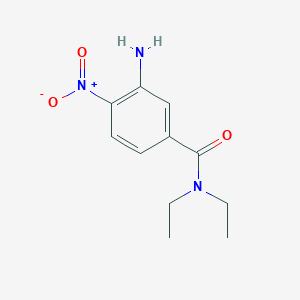

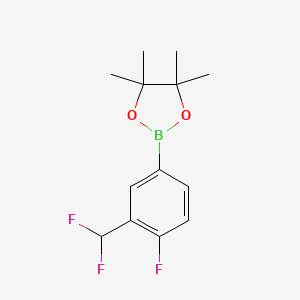

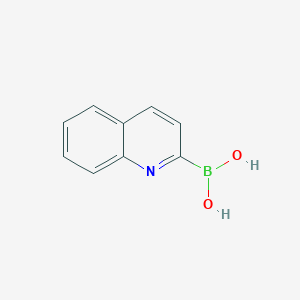

The compound "2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to have applications in organic synthesis and materials science due to the presence of the dioxaborolane moiety. This functional group is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves the reaction of boronic acids or boronic esters with appropriate diols or carbonyl compounds. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involved a reaction between 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and o-aminophenol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives is characterized by a 1,3,2-dioxaborinane ring, which can exhibit a nearly planar conformation as seen in the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . The bond lengths and angles within this ring system are indicative of the delocalization of charge and the stability of the compound. The presence of fluorine atoms can further influence the electronic properties of the molecule due to their high electronegativity.

Chemical Reactions Analysis

Dioxaborolane compounds are reactive towards various nucleophiles due to the electrophilic nature of the boron center. For instance, reactions with carbonyl compounds can yield colored ethylenic derivatives, and reactions with aniline can produce oxazaborins, as demonstrated by the reactions of 2,2-difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer . These reactions are likely to be relevant for the compound under analysis, suggesting its potential utility in the formation of heterocyclic structures and in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The presence of fluorine atoms imparts hydrolytic stability to the molecule, as seen in the case of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . The crystallographic data of similar compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, provide insights into the solid-state structure, which lacks significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . These properties are crucial for understanding the reactivity and stability of the compound in various environments.

科学研究应用

聚合物合成

- 用于聚(3-己基噻吩)的精细合成,通过铃木-宫浦偶联聚合,生成分子量分布窄且头尾连接几乎完美的聚合物 (Yokozawa 等人,2011)。

新型化合物的合成

- 促进了新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2-二氧杂硼环丁烷衍生物的合成。这些衍生物是液晶技术中新材料的潜在中间体,并且对神经退行性疾病具有潜在的治疗应用 (Das 等人,2015)。

有机合成

- 参与各种邻位修饰的巯基和哌嗪甲基苯硼酸衍生物的合成。这些化合物对丝氨酸蛋白酶(包括凝血酶)表现出抑制活性 (Spencer 等人,2002)。

电化学研究

- 分析电化学性质和反应,表明与有机硼烷相比,氧化电位显着降低,并用于与亲核试剂的阳极取代反应 (Tanigawa 等人,2016)。

纳米粒子合成

- 用于从杂二官能聚芴基元件制造增强亮度发射调谐的纳米粒子。这些纳米粒子表现出高量子产率,并有可能用于各种应用,包括显示技术 (Fischer 等人,2013)。

药物合成

- 用于开发硅基药物和香料新构件的关键中间体。它展示了合成视黄酸激动剂等生物活性化合物的潜力 (Büttner 等人,2007)。

过渡金属催化

- 用作过渡金属催化的烯烃氢硼化反应的体积庞大的硼烷,导致形成有机硼酸酯 (Fritschi 等人,2008)。

未来方向

The field of organofluorine chemistry, which includes compounds like “2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is rapidly advancing . Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of difluoromethylated compounds, as well as exploring their potential applications in various fields .

属性

IUPAC Name |

2-[3-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPZNBCXPQKETC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)